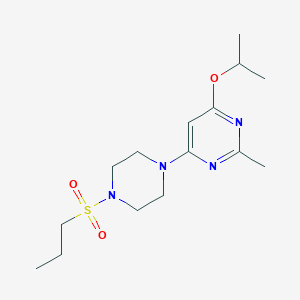
4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C15H26N4O3S and its molecular weight is 342.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Isopropoxy-2-methyl-6-(4-(propylsulfonyl)piperazin-1-yl)pyrimidine, with the CAS number 946233-40-5, is a compound of significant interest in medicinal chemistry and pharmacology. Its unique molecular structure, characterized by a pyrimidine core, is thought to confer various biological activities, particularly in neurological and cancer-related research.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₂₆N₄O₃S |
| Molecular Weight | 342.5 g/mol |
| IUPAC Name | This compound |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. Detailed studies have indicated that it may act as an inhibitor or modulator , influencing downstream signaling processes. Understanding its binding affinity and selectivity is crucial for elucidating its pharmacological potential.
1. Anticancer Properties
Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study:
In a comparative analysis, compounds derived from pyrimidine structures exhibited IC50 values lower than standard chemotherapeutics like etoposide across several cancer cell lines (SiHa, A549, MCF-7). Notably, certain derivatives demonstrated enhanced cytotoxicity, suggesting that modifications in the pyrimidine structure can significantly impact their anticancer efficacy .
2. Neurological Applications
Research indicates potential applications in treating neurological disorders. The compound's ability to modulate neurotransmitter systems positions it as a candidate for further exploration in conditions such as Alzheimer's disease.
Research Findings:
In vitro studies assessing acetylcholinesterase (AChE) inhibition revealed that certain pyrimidine derivatives exhibit significant activity compared to established drugs like Donepezil. This suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in synaptic clefts .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 2-Isopropyl-4-methyl-6-piperazin-1-yl-pyrimidine | Pyrimidine derivative | Moderate anticancer activity |
| 4-Isopropoxy-2-methyl-6-(4-(methylsulfonyl)piperazin) | Pyrimidine with methylsulfonyl | Enhanced AChE inhibition |
| 4-Isopropoxy-2-methyl-6-(4-(phenylsulfonyl)piperazin) | Pyrimidine with phenylsulfonyl | Stronger cytotoxic effects |
属性
IUPAC Name |
2-methyl-4-propan-2-yloxy-6-(4-propylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3S/c1-5-10-23(20,21)19-8-6-18(7-9-19)14-11-15(22-12(2)3)17-13(4)16-14/h11-12H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMPRGEMMWLCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC(=N2)C)OC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














